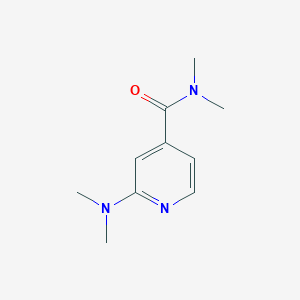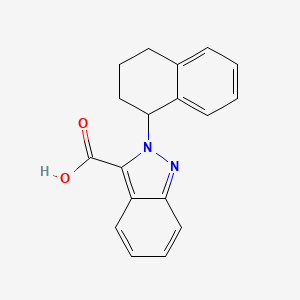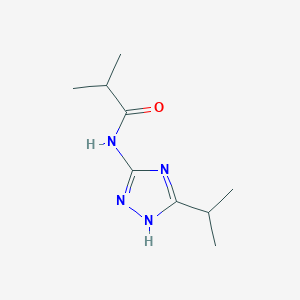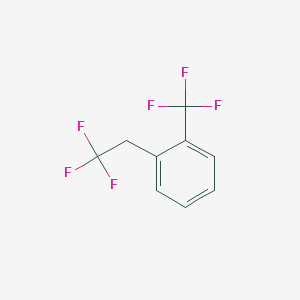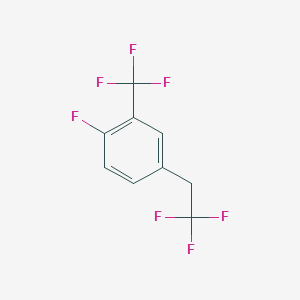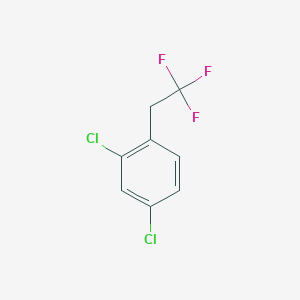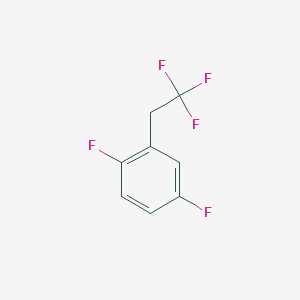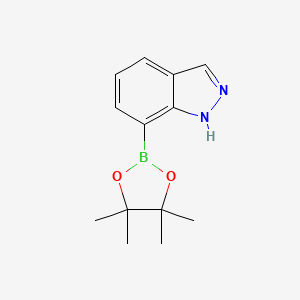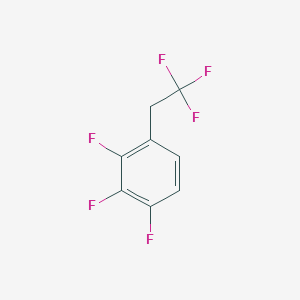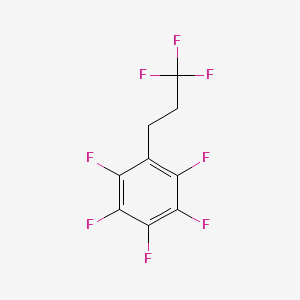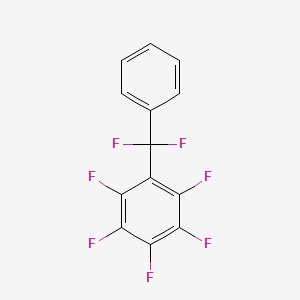
1-(Pentafluorophenyl)-1-phenyl-difluoromethane
Vue d'ensemble
Description
The compound “1-(Pentafluorophenyl)-1-phenyl-difluoromethane” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(Pentafluorophenyl)-1-phenyl-difluoromethane” were not found, related compounds such as “1-Pentafluorophenyl-1H-pyrrole” have been synthesized through electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a difluoromethane group attached to a phenyl ring and a pentafluorophenyl ring .Applications De Recherche Scientifique
Catalytic Applications
1-(Pentafluorophenyl)-1-phenyl-difluoromethane and related compounds have been utilized in catalytic applications. For instance, tris(pentafluorophenyl)boron B(C6F5)3 acts as an effective catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, exhibiting functional group tolerance and enabling mild reduction conditions (Chadwick et al., 2014).
Polymerization and Material Synthesis
These compounds are instrumental in the synthesis of polymers and materials. For example, pentafluorophenyl isocyanate reacts with polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes, demonstrating notable hydrophobic and oleophobic properties (Soto et al., 2014). Additionally, living polymerization of a pentafluorophenyl (PFP) ester-functionalized phenyl isocyanide results in well-defined poly(phenyl isocyanide)s with controlled molecular weights (Yin et al., 2017).
Lewis Acid Research
Research on the Lewis acid strength of perfluorinated compounds, including derivatives of 1-(pentafluorophenyl)-1-phenyl-difluoromethane, has been conducted. Perfluorinated 9-phenyl-9-borafluorene, an analog of tris(pentafluorophenyl)borane, has been studied for its Lewis acid strength in comparison to B(C6F5)3, highlighting the influence of steric factors (Chase et al., 2005).
Organometallic Chemistry
In organometallic chemistry, fluorinated diarylamines like HNPhPhF, derived from pentafluorophenyl groups, are used to prepare complexes of uranium(III, IV) ions, demonstrating the role of C–F→U interactions in stabilizing these complexes (Yin et al., 2013).
Orientations Futures
Perfluoroaryl and perfluoroheteroaryl reagents are emerging as powerful tools for peptide and protein modification. They have found applications in peptide synthesis, tagging, cyclisation, stapling, and protein bioconjugation. Future applications of these reagents in biological chemistry are being explored .
Propriétés
IUPAC Name |
1-[difluoro(phenyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F7/c14-8-7(9(15)11(17)12(18)10(8)16)13(19,20)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQSUTUIPHIQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentafluorophenyl)-1-phenyl-difluoromethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



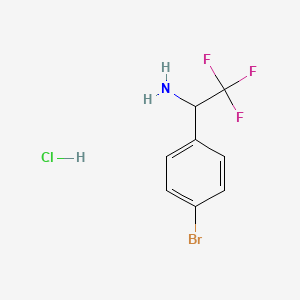
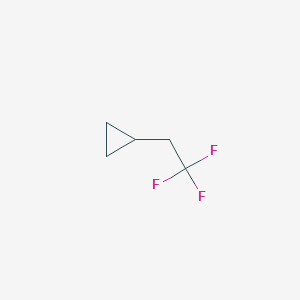
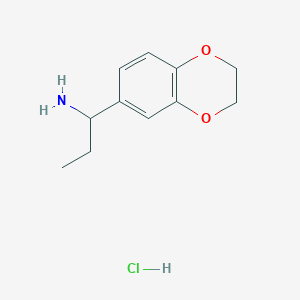
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
